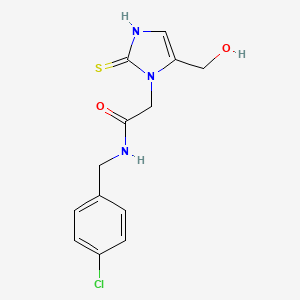

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a thiol group (-SH), and a chlorobenzyl group (C6H4Cl-CH2-). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions, thanks to its functional groups. For example, the thiol group could undergo oxidation reactions, and the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amide and thiol groups could make the compound polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

- Researchers synthesized derivatives of this compound and evaluated their anticancer activities. For instance, Evren et al. (2019) focused on 5-methyl-4-phenyl thiazole derivatives, showing potential anticancer activity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Similarly, Yurttaş et al. (2015) synthesized benzothiazole derivatives with different heterocyclic rings, revealing significant anticancer activity against several cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Activity

- Gullapelli et al. (2014) synthesized and tested compounds for antibacterial activity, contributing to the understanding of potential applications in combating bacterial infections (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Anthelmintic Evaluation

- Kumar and Sahoo (2014) conducted a study on novel synthesized 1,2,4-triazole compounds clubbed with the benzimidazole ring, exhibiting good anthelmintic activity against Pheretima posthumous (Kumar & Sahoo, 2014).

Antioxidant and Anti-microbial Activities

- Ravindernath et al. (2013) focused on the synthesis of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones, screening them for anti-microbial and anti-oxidant activities (Ravindernath, Reddy, & Sunil, 2013).

Catalysis and Chemical Synthesis

- Serafimidou et al. (2008) explored the use of an acetamide derivative with imidazole rings as a catalyst for alkene epoxidation, demonstrating its effectiveness in homogeneous and heterogenized forms (Serafimidou, Stamatis, & Louloudi, 2008).

Novel Compound Synthesis

- Modder et al. (2010) reported on the synthesis of a compound involving unmasked imidazole-ring systems, overcoming challenges in forming amide bonds (Modder, Klerk-Engels, Ankersmit, Vrieze, & Koten, 2010).

Pharmaceutical Applications

- Shibuya et al. (2018) discovered a clinical candidate compound with potential use in therapeutic applications, highlighting its aqueous solubility and potency (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Anticonvulsant Activity

- Aktürk et al. (2002) synthesized derivatives to study their anticonvulsant activity, identifying the most active compound in the series (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Drug Metabolism

- Kim et al. (2005) investigated the metabolism of a novel antiangiogenic agent, KR-31831, in rats, providing insight into its metabolic pathways (Kim, Paek, Ji, Lee, Yi, & Lee, 2005).

Antibacterial Derivatives

- Ramalingam et al. (2019) synthesized acetamide derivatives with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Coordination Complexes and Antioxidant Activity

- Chkirate et al. (2019) constructed novel coordination complexes and evaluated their antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)5-15-12(19)7-17-11(8-18)6-16-13(17)20/h1-4,6,18H,5,7-8H2,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIKUJLEKUDEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CN2C(=CNC2=S)CO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2625397.png)

![6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625401.png)

![Tert-butyl N-[3-[2-(prop-2-enoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2625402.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2625404.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)

![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)